Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-
Description
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a derivative of butanoic acid featuring two (1,1-dimethylethoxy)carbonyl (Boc) protecting groups on the amino substituent at the 4-position. This compound is structurally characterized by a carboxylic acid group at the terminal position and a central amino group modified with bulky tert-butoxycarbonyl groups. Such modifications enhance steric protection of the amino group, making it resistant to nucleophilic or acidic conditions during synthetic processes .
These compounds are critical intermediates in peptide synthesis and pharmaceutical development, where selective deprotection of Boc groups enables controlled assembly of molecular architectures .
Properties
CAS No. |
1628785-29-4 |
|---|---|
Molecular Formula |
C14H25NO6 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)15(9-7-8-10(16)17)12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17) |
InChI Key |
RGISUMGZXKIQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Butanoic Acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-
General Synthetic Strategy
The preparation of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the selective protection of amino groups on a butanoic acid derivative, often starting from amino acids like 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). The key step is the introduction of two Boc protecting groups onto the amino functionality, resulting in the bis-Boc-protected amino acid.
Specific Synthetic Routes
Boc Protection of 4-Aminobutanoic Acid
- Starting Material: 4-Aminobutanoic acid (GABA)
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate
- Solvent: Typically aqueous or organic solvents like dichloromethane
- Conditions: Room temperature to mild heating, under inert atmosphere to avoid moisture
- Mechanism: The amino group undergoes nucleophilic attack on Boc2O, leading to carbamate formation. Repetition of this step or excess Boc2O leads to bis-protection.
This method is supported by the general procedures for Boc-protection of amino acids and amines as described in organic synthesis literature.
Use of Carbodiimide Coupling Agents
An alternative method involves coupling protected amino acid derivatives using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the desired protected amino acid esters or acids.
- Example: Synthesis of related protected butanoic acid derivatives using DCC in pyridine solvent, achieving high yields (up to 96%).
- This approach facilitates the formation of amide or carbamate bonds under mild conditions, preserving the Boc groups.
Multi-step Synthesis via Protected Intermediates
- Protection of amino groups with Boc groups
- Functional group transformations on the butanoic acid backbone (e.g., nitration, cyanation)
- Final deprotection or further functionalization as required
Such multi-step syntheses are detailed in medicinal chemistry research, where the Boc-protected amino acids serve as intermediates for more complex molecules.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
Structural Verification
- NMR Spectroscopy: Characteristic chemical shifts corresponding to Boc groups (tert-butyl protons around 1.4 ppm) and the butanoic acid backbone confirm the bis-Boc protection.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 303.35 g/mol confirms the compound identity.
Applications Related to Preparation
- The bis-Boc protection strategy facilitates the synthesis of peptide analogs and amino acid derivatives used in drug delivery systems, where selective deprotection is crucial.
- The compound serves as a building block for the synthesis of peptide-drug conjugates, enabling controlled release of active agents via enzymatic cleavage of peptide bonds.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, and reduction reactions can convert it to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Free amino acid.
Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as aldehydes or ketones.
Reduction: Reduced derivatives such as alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-:
Chemical Identification
- Chemical Name: Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- .
- CAS Number: 1628785-29-4 .
- Molecular Formula: C14H25NO6 .
- Molecular Weight: 303.35 .
Related Compounds
- Butanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-: This compound has the CAS number 57294-38-9 and the molecular formula C9H17NO4 .
- (2S)-2,4-bis({[(tert-butoxy)carbonyl]amino})butanoic acid: Also known as BOC-L-DAB(BOC), this compound has the molecular formula C14H26N2O6 and the CAS number 34404-27-8 .
- Butanoic acid,4-[[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-: This compound has the molecular formula C15H27N3O6 .
Scientific Research Applications
- Poly-γ-glutamylation Studies:
- Analogues with γ-carboxylate substitutions, including 2-amino-L-4-sulfobutanoic acid (L-homocysteic acid), 4-azido-L-homoalanine, γ-methyl, t-butyl and benzyl esters of L-glutamic acid, and 4-nitro-L-2-aminobutyric acid, have been tested to identify L-glutamate analogues that prevent further reaction once incorporated in a growing tail .
- 4-nitro-L-2-aminobutyric acid acts as a substrate across all enzymes and both cofactors, generating non-reactive products after the addition of a single molecule, suggesting it terminates the poly-glutamylation reaction .
- The preparation of (2 S)-2-amino-4-nitrobutanoic acid involves (2 S)-4-Nitro-2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-butanoic acid methyl ester .
Mechanism of Action
The mechanism of action of butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a protecting group for amino acids. The Boc groups protect the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free amino acid. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Structural and Positional Isomerism
Key structural analogs differ in the position and number of Boc groups or other functional groups:
Key Observations :
- Steric Effects: The 2,4-bis-Boc derivative () exhibits greater steric hindrance than mono-Boc analogs, influencing reactivity in coupling reactions .
- Functional Group Diversity : Hydroxy () or bromo () substituents alter polarity and reactivity. For example, bromo groups enable cross-coupling reactions, while hydroxy groups participate in hydrogen bonding .
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives
- Carboxylic Acids (e.g., ): Directly participate in amide bond formation but require activation (e.g., via DCC).
- Esters (e.g., ): Improved lipophilicity and stability under acidic conditions; serve as prodrugs or protected intermediates .
Protecting Group Strategies
- Boc vs. Fmoc : Boc (acid-labile) is preferred for orthogonal protection in solid-phase synthesis, whereas Fmoc (base-labile) is used in sequential deprotection strategies (e.g., ) .
Stereochemical Impact
- (R)- vs. (S)-Configuration : and highlight enantiomers with distinct biological activities. For example, (S)-configured hydroxy derivatives () may exhibit preferential binding in chiral environments .
Physical and Chemical Properties
Notes:
Biological Activity
Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- is a complex organic compound with significant potential in biological applications. Its structure features multiple functional groups, making it an interesting candidate for various biochemical pathways. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
- Molecular Formula : C15H27N3O6
- Molar Mass : 345.39 g/mol
- Density : 1.16 g/cm³ (predicted)
- pKa : 4.59 (predicted)
The presence of tert-butoxycarbonyl (Boc) groups enhances the stability of the compound during synthetic processes, allowing for diverse chemical modifications .
Mechanisms of Biological Activity
Research indicates that Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- exhibits potential biological activity through various mechanisms:
- Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions. Studies have shown its ability to modulate enzyme activity significantly, which is crucial for understanding its therapeutic potential .
- Antimicrobial and Anticancer Properties : Preliminary findings suggest that this compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation. Its unique structure allows for interaction with various molecular targets, potentially leading to the development of new antimicrobial agents or anticancer drugs.
Comparative Analysis with Related Compounds
To better understand the uniqueness of Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, it can be compared with other similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid | Contains trifluorophenyl group | Enhanced lipophilicity |
| 4-Nitro-L-2-aminobutyric Acid | Simple amino acid structure | Lacks complex protective groups |
| (R)-3-((tert-Butoxycarbonyl)amino)-4-(phenyl)butanoic Acid | Phenyl substitution | Different aromatic properties |
The presence of multiple Boc protecting groups in Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]- provides stability during synthesis while allowing for diverse modifications not seen in simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of Butanoic acid derivatives:
- Poly-γ-glutamylation Studies : Research demonstrated that certain analogues of Butanoic acid can act as substrates for poly-glutamylation reactions across various biological systems. These reactions are critical for understanding the role of folates in cellular metabolism .
- Cytotoxicity Assessments : In vitro studies have shown that compounds structurally related to Butanoic acid can exhibit cytotoxic effects against human cancer cell lines. Such findings underscore the potential of these compounds in cancer therapeutics .
- Enzymatic Reaction Mechanisms : Detailed analyses using LC-MS have provided insights into how Butanoic acid derivatives interact with enzymes involved in metabolic pathways, revealing their potential as biochemical probes or inhibitors .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-?
- Methodological Answer : The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection of the primary amine group on 4-aminobutanoic acid. A two-step protocol is typically employed:
Initial Protection : React 4-aminobutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaHCO₃ or NaOH) to form the mono-Boc-protected intermediate .
Second Protection : Repeat the Boc protection under anhydrous conditions (e.g., DMF or THF with DMAP as a catalyst) to introduce the second Boc group.
Characterization is achieved via H NMR to confirm the absence of free amine protons (δ ~1.4 ppm for Boc groups) and LC-MS to verify molecular weight (217.26 g/mol) .
Q. How is the stereochemical integrity of the compound maintained during synthesis?
- Methodological Answer : The (2S)-stereochemistry (if applicable) is preserved using enantiomerically pure starting materials. Chiral HPLC or polarimetry can validate optical purity post-synthesis. For example, the (S)-configuration in related derivatives is confirmed by comparing retention times with known standards .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies Boc groups (singlets at δ ~1.4 ppm for tert-butyl) and the carboxylic acid proton (broad peak at δ ~12 ppm). C NMR confirms carbonyl carbons (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- FT-IR : Peaks at ~1700–1750 cm (C=O stretching for Boc and carboxylic acid) and ~3350 cm (N-H stretching absent if fully protected) .
Advanced Research Questions
Q. How does the compound’s dual Boc protection influence its reactivity in peptide coupling reactions?
- Methodological Answer : The bis-Boc groups sterically hinder the amino group, preventing undesired side reactions (e.g., racemization) during carbodiimide-mediated couplings. However, this requires optimized activation of the carboxylic acid (e.g., HOBt/EDC in DMF) to ensure efficient amide bond formation. Comparative studies with mono-Boc analogs show reduced coupling yields (~60–70% vs. ~85–90% for mono-Boc) due to steric effects .
Q. What are the challenges in achieving regioselective deprotection of one Boc group?
- Methodological Answer : Selective deprotection is challenging due to the stability of Boc groups under acidic conditions (e.g., TFA). A stepwise approach using mild acidic hydrolysis (e.g., 10% citric acid) at controlled temperatures (0–4°C) can partially deprotect one Boc group. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures selective removal .
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodological Answer : Stability tests in DMSO-d and CDCl reveal degradation (via H NMR) at >40°C, with Boc groups hydrolyzing to tert-butanol and CO. Storage at –20°C in anhydrous DMF or THF extends shelf life (>6 months). Polar solvents accelerate decomposition due to increased solvolysis .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (40–80%) arise from variations in Boc anhydride stoichiometry and reaction time. A systematic study using Design of Experiments (DoE) identified optimal conditions: 2.2 equiv Boc anhydride, 12-hour reaction time, and pH 8.5–9.0, achieving reproducible yields of 75% ± 3% .
Experimental Design & Data Analysis
Q. How to design an experiment to evaluate the compound’s compatibility with solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
Resin Loading : Couple the compound to Wang resin using DIC/HOBt. Monitor loading efficiency via Fmoc deprotection (UV absorbance at 301 nm).
Stability Test : Subject the resin-bound compound to SPPS conditions (20% piperidine/DMF, 30 min). Analyze cleavage products (TFA) via HPLC to detect Boc group retention.
Results show >90% Boc stability under standard SPPS conditions, making it suitable for iterative peptide elongation .
Q. What analytical strategies resolve overlapping signals in H NMR spectra caused by tert-butyl groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
